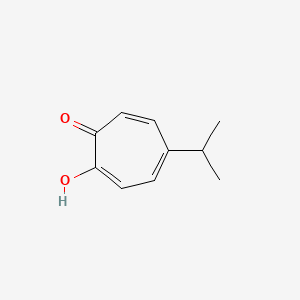

gamma-Thujaplicin

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

672-76-4 |

|---|---|

Molekularformel |

C10H12O2 |

Molekulargewicht |

164.20 g/mol |

IUPAC-Name |

2-hydroxy-5-propan-2-ylcyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-3-5-9(11)10(12)6-4-8/h3-7H,1-2H3,(H,11,12) |

InChI-Schlüssel |

WKEWHSLZDDZONF-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C(=O)C=C1)O |

Kanonische SMILES |

CC(C)C1=CC=C(C(=O)C=C1)O |

Andere CAS-Nummern |

672-76-4 |

Synonyme |

2-hydroxy-5-isopropyl- 2,4,6-cycloheptatrienone gamma-thujaplicin |

Herkunft des Produkts |

United States |

Biosynthesis and Research Oriented Production of γ Thujaplicin

Natural Biosynthetic Pathways of Thujaplicins in Plant and Microbial Systems

Thujaplicins, including γ-thujaplicin, are a group of tropolone-containing natural products found primarily in the heartwood of trees belonging to the Cupressaceae family. icm.edu.pl Their biosynthesis is of significant interest due to their potent antimicrobial and other biological activities. icm.edu.placs.org While the complete biosynthetic pathway to γ-thujaplicin is not fully elucidated, research points towards a route involving terpenoid precursors. nih.gov

Elucidation of Precursor Molecules and Enzymatic Steps

The biosynthesis of thujaplicins is believed to proceed through the terpene pathway. nih.gov Tracer experiments using cell cultures of Cupressus lusitanica have provided significant insights, primarily focusing on the β-isomer, but the findings are considered relevant to other thujaplicins like the γ-isomer. kyushu-u.ac.jppsu.edu

Key precursor molecules and steps identified include:

Isopentenyl diphosphate (B83284) (IDP) and Dimethylallyl diphosphate (DMADP): These are the fundamental five-carbon building blocks for all terpenoids, formed through either the mevalonate (B85504) (MEV) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. csus.edunih.gov

Geranyl Diphosphate (GPP): The condensation of IDP and DMADP forms this ten-carbon monoterpene precursor. nih.gov

Monoterpene Intermediates: It is proposed that a monoterpene, such as terpinolene (B10128) or 3-carene, is formed from GPP and then undergoes oxidative ring expansion to create the seven-membered tropolone (B20159) ring. sfu.ca In Thuja plicata, enzyme assays have identified a terpene synthase that produces terpinolene, a potential precursor to β-thujaplicin. sfu.ca

Oxidative Enzymes: The conversion of the monoterpene precursor to the tropolone structure is thought to be catalyzed by oxidative enzymes like cytochrome P450 monooxygenases (CYP450s) or 2-oxoglutarate/Fe(II)-dependent dioxygenases (DOXs). sfu.ca In fungi, a non-heme iron(II) (NHI)-dependent oxygenase, TropC, is responsible for the oxidative ring expansion in stipitatic acid biosynthesis. chemrxiv.orgchemrxiv.org Similar enzymes are being investigated in plants.

Table 1: Key Molecules in the Proposed Biosynthesis of Thujaplicins

| Molecule | Role | Pathway |

|---|---|---|

| Isopentenyl diphosphate (IDP) | C5 Building Block | Mevalonate (MEV) / Methylerythritol phosphate (B84403) (MEP) |

| Dimethylallyl diphosphate (DMADP) | C5 Building Block | Mevalonate (MEV) / Methylerythritol phosphate (MEP) |

| Geranyl Diphosphate (GPP) | C10 Monoterpene Precursor | Terpenoid Biosynthesis |

| Terpinolene / 3-Carene | Proposed Monoterpene Intermediate | Terpenoid Biosynthesis |

| γ-Thujaplicin | Final Tropolone Product | Thujaplicin Biosynthesis |

Genetic and Transcriptomic Regulation of Biosynthetic Enzymes

The regulation of thujaplicin biosynthesis is complex and occurs at the genetic level through the controlled expression of key biosynthetic genes. Studies on Thuja plicata have utilized RNA sequencing (RNA-seq) to identify genes that are upregulated during heartwood formation, a process associated with high levels of thujaplicin production. sfu.ca

Key findings in this area include:

Terpene Synthase (TPS) Genes: Several putative terpene synthase genes have been identified in T. plicata that are highly expressed in the transition zone from sapwood to heartwood. sfu.ca Functional characterization of the proteins encoded by these genes has confirmed their roles in producing monoterpene precursors. sfu.ca The expression levels of TPS genes often correlate with the levels of specific monoterpenes. oup.com

Cytochrome P450 and Dioxygenase Genes: Transcriptomic analyses have also pinpointed candidate genes for CYP450s and DOXs that may be involved in the subsequent oxidative steps of the pathway. sfu.ca For instance, in T. plicata, several putative 2-oxoglutarate/Fe(II)-dependent dioxygenase (TpDOXs) genes have been identified as potential candidates for the ring expansion step. sfu.ca

Transcription Factors: The expression of these biosynthetic genes is likely controlled by a network of transcription factors that respond to developmental cues and environmental stresses. researchgate.net In other plant systems, transcription factors from families such as AP2/ERF have been shown to regulate terpenoid biosynthesis. dntb.gov.ua

Induction and Regulation of γ-Thujaplicin Biosynthesis in Cell Cultures

Plant cell cultures, particularly from Cupressus lusitanica, have proven to be invaluable systems for studying the induction and regulation of thujaplicin biosynthesis, circumventing the difficulties of working with whole trees. psu.edukyushu-u.ac.jp These cultures can be stimulated to produce thujaplicins, primarily β-thujaplicin, through the application of various elicitors. kyushu-u.ac.jpnih.gov

Identification of Elicitors and Their Molecular Recognition Mechanisms

Elicitors are molecules that trigger defense responses in plants, including the production of phytoalexins like thujaplicins. The recognition of these elicitors by plant cells initiates a signaling cascade that leads to the activation of biosynthetic pathways.

Commonly used elicitors for thujaplicin production in C. lusitanica cell cultures include:

Yeast Extract (YE): A crude elicitor prepared from yeast cells, which contains polysaccharides like glucomannan (B13761562) that are recognized by the plant cells. kyushu-u.ac.jp

Methyl Jasmonate (MeJA): A plant hormone involved in defense signaling. nih.govoup.com

Hydrogen Peroxide (H₂O₂): A reactive oxygen species that acts as a signaling molecule in stress responses. nih.govoup.com

The molecular recognition of these elicitors is thought to involve receptor proteins on the plasma membrane of the plant cells, which then activate downstream signaling components.

Cellular Signaling Pathways Mediating Elicitor-Induced Biosynthesis (e.g., G-protein, Calcium, Jasmonate Pathways)

Upon recognition of an elicitor, a complex network of intracellular signaling pathways is activated to orchestrate the induction of thujaplicin biosynthesis. nih.govoup.com

Key signaling pathways implicated in this process include:

G-protein Signaling: Pharmacological studies using G-protein inhibitors (like suramin) and activators (like cholera toxin and mastoparan) have shown that G-proteins are involved in the elicitor-induced production of β-thujaplicin. nih.govoup.com Elicitor treatment has been shown to stimulate both GTP-binding and GTPase activity in the plasma membrane of C. lusitanica cells. nih.govoup.com

Calcium Signaling: An influx of calcium ions (Ca²⁺) into the cytoplasm is a crucial early event in the signaling cascade. nih.govoup.com The use of calcium ionophores (like A23187) stimulates β-thujaplicin production, while calcium channel blockers (like verapamil) and chelators (like EGTA) inhibit it. nih.govoup.com

Jasmonate Pathway: The jasmonate signaling pathway is a central regulator of elicitor-induced thujaplicin biosynthesis. nih.govoup.com Elicitors induce the biosynthesis of jasmonic acid, and the application of methyl jasmonate itself is a potent inducer of thujaplicin production. nih.govoup.comoup.com The activity of lipoxygenase, a key enzyme in jasmonate biosynthesis, is stimulated by elicitors. nih.govoup.com

Ethylene (B1197577) Signaling: The plant hormone ethylene also plays a role, often interacting with the jasmonate pathway to modulate thujaplicin production. oup.comresearchgate.net

cAMP Signaling: Cyclic AMP (cAMP) has also been identified as a signaling molecule involved in the elicitor-induced accumulation of β-thujaplicin in C. lusitanica cell cultures. researchgate.net

Table 2: Signaling Components in Elicitor-Induced Thujaplicin Biosynthesis

| Signaling Component | Role in Pathway | Evidence |

|---|---|---|

| G-proteins | Early signal transduction | Inhibition by suramin, activation by cholera toxin nih.govoup.com |

| Calcium (Ca²⁺) | Second messenger | Stimulation by A23187, inhibition by verapamil/EGTA nih.govoup.com |

| Jasmonic Acid (JA) | Key signaling hormone | Induction by MeJA, increased lipoxygenase activity nih.govoup.com |

| Ethylene | Modulatory signaling hormone | Induction of thujaplicin, interaction with JA pathway oup.comresearchgate.net |

| cAMP | Second messenger | Stimulation of thujaplicin by cAMP analogues researchgate.net |

Advanced Chemical Synthesis Methodologies for γ-Thujaplicin and Related Structures

In addition to its natural biosynthesis, γ-thujaplicin and other tropolones can be produced through various chemical synthesis methods. These approaches are crucial for producing these compounds on a larger scale for research and potential commercial applications.

Several strategies have been developed for the synthesis of the seven-membered tropolone ring system:

Ring Expansion of Cyclohexanone Derivatives: One approach involves the ring expansion of a substituted cyclohexanone, such as 2-isopropylcyclohexanone, to form the cycloheptanone (B156872) core, which is then further oxidized to the tropolone. wikipedia.orgwikipedia.org

Cycloaddition Reactions: [4+3] cycloaddition reactions are a powerful tool for constructing the seven-membered ring. For example, the reaction of an oxyallyl cation with a diene can lead to a cycloheptenone intermediate that can be converted to a tropolone. wikipedia.org Another method involves the cycloaddition of isopropylcyclopentadiene with dichloroketene. wikipedia.orggoogle.com

Synthesis from Limonene (B3431351): A divergent synthesis starting from the readily available natural product limonene has been developed to produce both β- and γ-thujaplicins. nih.gov This method involves a TiCl₄-mediated cyclization to form the seven-membered ring. nih.gov

Base-Promoted Cyclopropanation and Ring Expansion: This method involves the intramolecular cyclopropanation of a suitable precursor followed by ring expansion to generate the tropolone ring system. nih.gov

Oxidative Cyclization of Phenolic Nitronates: An efficient method for synthesizing annulated tropones and tropolones involves the oxidative cyclization of phenolic nitronates, followed by ring expansion and elimination. nih.gov

These synthetic methodologies provide access to not only the natural thujaplicins but also a wide range of analogues with potentially novel biological activities.

Regioselective Synthesis Strategies for γ-Thujaplicin

The targeted synthesis of γ-thujaplicin, one of the three isomers of thujaplicin, requires precise control over the placement of the isopropyl group on the tropolone ring. Researchers have developed several regioselective strategies to achieve this, often employing different starting materials and reaction pathways to favor the formation of the desired γ-isomer over the α- and β-isomers.

Another effective method involves the cycloaddition of an appropriate isopropyl-substituted cyclopentadiene (B3395910) with dichloroketene. google.comwikipedia.org This [2+2] cycloaddition forms a bicyclo[3.2.0]heptenone derivative. wikipedia.org Subsequent solvolysis or hydrolysis of this intermediate leads to the expansion of the five-membered ring and the formation of the seven-membered tropolone ring system. google.comwikipedia.org The regioselectivity is determined by the initial structure of the isopropylcyclopentadiene.

A cyclopropanation-based approach has also been successfully employed. This strategy starts from TES-protected isopropylphenols. nih.gov A Birch reduction of the protected phenol (B47542) yields a 1,4-diene. This is followed by a sequence of cyclopropanation, desilylation, and epoxidation. An acid-promoted Grob-type ring-opening of the resulting intermediate generates the seven-membered carbocycle and, after aromatization, a chlorotropone. This chlorotropone can then be hydrolyzed with acetic acid to yield γ-thujaplicin. nih.gov

Additionally, γ-thujaplicin has been synthesized from 4-isopropylcycloheptanone, which serves as a direct precursor to the tropolone ring structure. oup.com The process typically involves bromination followed by dehydrobromination to introduce the double bonds and the ketone/enol functionality characteristic of tropolones. wikipedia.org

Table 1: Comparison of Regioselective Synthesis Strategies for γ-Thujaplicin

| Starting Material | Key Synthetic Steps | Reported Overall Yield | Reference |

|---|---|---|---|

| (R)-(+)-Limonene | Formation of dienyl silyl (B83357) ether intermediates, TiCl₄-mediated cyclization, bromination, and elimination. | 22% | researchgate.netnih.gov |

| Isopropylcyclopentadiene | [2+2] cycloaddition with dichloroketene, solvolysis/hydrolysis for ring expansion. | Not specified | google.comwikipedia.org |

| TES-protected isopropylphenol | Birch reduction, cyclopropanation/desilylation/epoxidation sequence, acid-promoted ring-opening, hydrolysis. | Not specified | nih.gov |

| 4-Isopropylcycloheptanone | Bromination and dehydrobromination. | Not specified | oup.com |

Development of Novel Synthetic Routes for Tropolone Derivatives

The development of synthetic methods for tropolones is critical for accessing not only γ-thujaplicin but also a wide array of other biologically active natural products and their analogs. Research in this area focuses on creating the unique seven-membered tropolone core with efficiency and control over substituent placement.

A foundational and widely used method for building the tropolone ring is through ring expansion reactions. One classic approach involves the [2+2] cycloaddition between a cyclopentadiene and a ketene (B1206846) (often dichloroketene) to form a bicyclo[3.2.0]heptyl intermediate. wikipedia.org This intermediate then undergoes ring opening and hydrolysis to yield the tropolone structure. wikipedia.org Variations of this method, such as using dihalocarbenes for cyclopropanation followed by ring expansion, have been applied to synthesize a range of tropone (B1200060) and tropolone compounds. nih.gov

Another significant strategy is the [4+3] cycloaddition, which directly combines a diene with an oxyallyl cation to construct the seven-membered ring in a single step. This method offers a convergent route to the tropone skeleton.

More recent innovations include metal-mediated approaches. For instance, tropolone derivatives can be prepared via the Friedel-Crafts acylation of a tropone iron tricarbonyl complex. nih.gov This method allows for the introduction of functional groups onto a pre-formed tropone ring system.

Researchers have also explored divergent synthesis strategies to produce a variety of tropolone derivatives from a common intermediate. For example, a synthetic route developed for the antimalarial troponoid puberulic acid was adapted to create other natural products and novel derivatives. nih.gov This was achieved through a stepwise oxidation-aromatization sequence of intermediates, which could be further modified, for instance by bromination, to access different target molecules. nih.gov A novel method for synthesizing specific β-tropolone derivatives involves coupling 3,5-di(tert-butyl)-1,2-benzoquinone with 2-methyl-quinolines. rsc.org

Table 2: Overview of Novel Synthetic Routes for Tropolone Derivatives

| Synthetic Strategy | Description | Key Intermediates | Reference |

|---|---|---|---|

| Cycloaddition/Ring Expansion | [2+2] cycloaddition of a cyclopentadiene with a ketene, followed by ring opening. | Bicyclo[3.2.0]heptyl structures | wikipedia.org |

| Cyclopropanation/Ring Expansion | Cyclopropanation of cyclohexenes or cyclohexadienes, followed by ring expansion. | Bicyclo[4.1.0]heptanes | nih.govnih.gov |

| Metal-Complex Mediated Acylation | Friedel-Crafts acylation on a tropone ring coordinated to a metal, such as iron. | Tropone iron tricarbonyl complex | nih.gov |

| Divergent Synthesis from Common Intermediate | Stepwise oxidation-aromatization and functional group manipulation of a central precursor. | 7-hydroxytropolones | nih.gov |

| Quinone-Quinoline Coupling | Coupling of a substituted 1,2-benzoquinone (B1198763) with a 2-methyl-quinoline. | Not applicable | rsc.org |

Molecular and Cellular Mechanisms of Action of γ Thujaplicin

Enzymatic Targets and Their Modulation by γ-Thujaplicin

γ-Thujaplicin, a natural tropolone (B20159) derivative, exerts its biological effects by interacting with specific enzymes. Its ability to chelate metal ions is central to its mechanism of action against certain metalloenzymes, most notably tyrosinase and polyphenol oxidases.

γ-Thujaplicin is a potent inhibitor of tyrosinase, a key copper-containing enzyme responsible for the rate-limiting steps in melanin (B1238610) biosynthesis. researchgate.netacademicjournals.org Its inhibitory action is significantly more powerful than that of many commonly known whitening agents. researchgate.netamericanchemicalsuppliers.comtoxicology.org

The inhibitory mechanism of γ-Thujaplicin against human tyrosinase (hTYR) involves direct interaction with the enzyme's active site. selleck.cn Modeling studies predict that the tropolone scaffold of γ-Thujaplicin plays a crucial role in this binding. selleck.cn Specifically, the hydroxyl and carbonyl groups of the tropolone ring are positioned to chelate the two copper ions located at the catalytic center of the enzyme. selleck.cn

Beyond metal chelation, the molecule establishes further stabilizing interactions. The tropolone ring engages in a stacking interaction with the imidazole (B134444) ring of the amino acid residue His367. selleck.cn Additionally, the isopropyl group of γ-Thujaplicin forms hydrophobic interactions with Ile368 and Val377, further anchoring the inhibitor within the active site. selleck.cn This multi-point interaction model explains the strong and specific binding of γ-Thujaplicin to human tyrosinase.

Molecular docking and free energy decomposition analyses have identified several key amino acid residues, or "hot spots," within the active site of human tyrosinase that are critical for the binding of γ-Thujaplicin. academicjournals.orgamericanchemicalsuppliers.comtoxicology.org These residues are fundamental to the potent inhibitory activity observed. The primary hot spot residues for γ-Thujaplicin's interaction with human tyrosinase are:

His367 americanchemicalsuppliers.comtoxicology.orgselleck.cnnih.gov

Ile368 americanchemicalsuppliers.comtoxicology.orgselleck.cnnih.gov

Val377 americanchemicalsuppliers.comtoxicology.orgselleck.cnnih.gov

The interaction with these specific residues is considered a primary reason for the high inhibitory potency of γ-Thujaplicin. americanchemicalsuppliers.comtoxicology.org In contrast, studies on mushroom tyrosinase have identified a different set of hot spot residues (His242, Val243, and Pro257), highlighting the structural differences between tyrosinases from different species. mdpi.com

Kinetic studies demonstrate that γ-Thujaplicin is a remarkably potent inhibitor of human tyrosinase, especially when compared to standard reference inhibitors like kojic acid. researchgate.netamericanchemicalsuppliers.comtoxicology.org Research has determined the half-maximal inhibitory concentration (IC₅₀) of γ-Thujaplicin against human tyrosinase to be 1.15 μM. researchgate.netamericanchemicalsuppliers.comtoxicology.orgnih.govselleck.cn This value is exceptionally lower than that of kojic acid, which has a reported IC₅₀ of 571.17 μM against the same enzyme, making γ-Thujaplicin nearly 500 times more potent. researchgate.netamericanchemicalsuppliers.comtoxicology.orgselleck.cn

The inhibitory potency of the three thujaplicin isomers varies, with γ-Thujaplicin being the most effective against human tyrosinase, followed by β-Thujaplicin and then α-Thujaplicin. americanchemicalsuppliers.comresearchgate.net All thujaplicin isomers have been identified as competitive inhibitors of mushroom tyrosinase, suggesting they compete with the substrate for binding to the enzyme's active site. mdpi.com

Table 1: Comparative Inhibitory Activity (IC₅₀) of Thujaplicins and Kojic Acid against Human and Mushroom Tyrosinase

| Compound | Human Tyrosinase IC₅₀ (μM) | Mushroom Tyrosinase IC₅₀ (μM) |

|---|---|---|

| γ-Thujaplicin | 1.15 researchgate.net | 0.07 researchgate.net |

| β-Thujaplicin | 8.98 researchgate.net | 0.09 researchgate.net |

| α-Thujaplicin | >1000 researchgate.net | 9.53 researchgate.net |

| Kojic Acid | 571.17 researchgate.net | 53.70 researchgate.net |

Thujaplicins, including the gamma isomer, demonstrate potent inhibitory activity against polyphenol oxidases (PPO), a family of copper-containing enzymes that includes tyrosinase. These enzymes are responsible for enzymatic browning in fruits and vegetables by catalyzing the oxidation of phenolic compounds into quinones.

The inhibitory action of tropolones like γ-Thujaplicin is effective in preventing this browning process. For instance, hinokitiol (B123401) (β-Thujaplicin) has been shown to competitively inhibit apple PPO. nih.gov The mechanism of inhibition is believed to be due to the strong chelating properties of the tropolone ring, which interacts with the copper ions essential for PPO catalytic activity. The effectiveness of this inhibition can vary depending on the specific PPO enzyme source and the substrate used.

Research into the effects of γ-Thujaplicin on 4-hydroxyphenylpyruvate dioxygenase (HPPD) is limited. However, some studies on the phytogrowth-inhibitory properties of γ-Thujaplicin and related compounds suggest that they may act as inhibitors of HPPD. This proposed mechanism is based on observations of their broader biological activities, but detailed kinetic and binding studies specifically characterizing the interaction between γ-Thujaplicin and HPPD are not extensively documented in the scientific literature.

Inhibitory Effects on Carboxypeptidase A

Gamma-thujaplicin (γ-thujaplicin), a hinokitiol-related compound, has demonstrated inhibitory activity against metalloproteases, including carboxypeptidase A. nih.govjst.go.jp Research has shown that along with other related compounds like hinokitiol (β-thujaplicin) and β-dolabrin, γ-thujaplicin inhibits this zinc-containing enzyme. nih.govjst.go.jp The inhibitory action is thought to be linked to the metal-chelating properties of the tropolone skeleton, specifically the carbonyl group at C-1 and the hydroxyl group at C-2. nih.govjst.go.jp This is supported by the observation that hinokitiol-acetate, which lacks this structure, does not show metalloprotease inhibition. nih.govjst.go.jp While the inhibitory activity of hinokitiol on carboxypeptidase A has been quantified with a 50%-inhibitory concentration (IC50) of 2.76 x 10⁻⁶ M, the specific IC50 for γ-thujaplicin in this context is not as prominently reported in the same study. nih.govjst.go.jp However, another study focusing on α-thujaplicin reported its IC50 on carboxypeptidase A to be 3.24 x 10⁻⁵ M. nih.gov

Investigation of γ-Thujaplicin's Effects on Other Enzymes (e.g., Viral Enzymes)

The effects of γ-thujaplicin have been investigated on various enzymes, particularly those of viral origin. In studies concerning HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity, γ-thujaplicin was found to be inactive against the retroviral enzymes. oup.com This is in contrast to its isomer, α-thujaplicin, which showed weak activity. oup.com The lack of activity of γ-thujaplicin, despite the metal-chelating properties of thujaplicins, suggests that chelation alone may not be sufficient for the inhibition of these specific viral enzymes. oup.com

However, in the context of human influenza viruses, γ-thujaplicin and its metal chelates have been examined for their effects on virus-induced apoptosis. nih.gov Specifically, copper chelates of thujaplicins, including the γ-isomer, were found to inhibit apoptosis induced by several strains of influenza A and B viruses in Madin-Darby canine kidney (MDCK) cells at concentrations of 5 µM or more. nih.gov These copper chelates also hindered the replication and release of the viruses from the infected cells. nih.gov

Furthermore, in a broader screening of inhibitors against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2), γ-thujaplicin was among the compounds tested. nih.gov It demonstrated inhibitory activity against both HSV-1 and HSV-2 replication. nih.gov

Table 1: Inhibitory Effects of γ-Thujaplicin on Various Enzymes

| Enzyme/Viral Target | Organism/Virus | Effect of γ-Thujaplicin | Source |

|---|---|---|---|

| Carboxypeptidase A | Not specified | Inhibitory activity observed | nih.govjst.go.jp |

| HIV-1 RNase H | Human Immunodeficiency Virus 1 | Inactive | oup.com |

| Influenza A/B Viruses | Human Influenza Viruses | Copper chelate inhibits virus-induced apoptosis, replication, and release | nih.gov |

| Herpes Simplex Virus 1 (HSV-1) | Human Herpesvirus 1 | Inhibits replication | nih.gov |

| Herpes Simplex Virus 2 (HSV-2) | Human Herpesvirus 2 | Inhibits replication | nih.gov |

Intracellular Signaling Pathway Perturbations

Induction of Apoptosis in Cancer Cell Lines

This compound has demonstrated cytotoxic effects and the ability to induce apoptosis in various cancer cell lines. researchgate.netresearchgate.net Studies have shown that it can inhibit the growth of tumor cells in a dose-dependent manner. researchgate.netnih.gov For instance, γ-thujaplicin exhibited strong cytotoxic effects against human stomach cancer KATO-III and Ehrlich's ascites carcinoma cell lines. researchgate.net At a concentration of 0.32 µg/ml, it inhibited the growth of KATO-III cells by 85% and Ehrlich's ascites carcinoma by 91%. researchgate.net Similarly, at a concentration of 0.63 µg/ml, γ-thujaplicin inhibited the cell growth of murine P388 lymphocytic leukemia by 85%. researchgate.net

In combination with TNF-related apoptosis-inducing ligand (TRAIL), γ-thujaplicin has been shown to sensitize NCI-H460 human lung cancer cells to TRAIL-induced apoptosis, although its effect was less pronounced than that of its isomer, β-thujaplicin. nih.gov The antiproliferative effect of the combined treatment was found to be synergistic. nih.gov

Table 2: Apoptotic Effects of γ-Thujaplicin on Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | % Inhibition/Effect | Source |

|---|---|---|---|---|

| KATO-III | Human Stomach Cancer | 0.32 µg/ml | 85% inhibition of cell growth | researchgate.net |

| Ehrlich's Ascites Carcinoma | Mouse Ascites Carcinoma | 0.32 µg/ml | 91% inhibition of cell growth | researchgate.net |

| Murine P388 | Murine Lymphocytic Leukemia | 0.63 µg/ml | 85% inhibition of cell growth | researchgate.net |

| NCI-H460 | Human Lung Cancer | 10 µM (with TRAIL) | Slightly enhanced TRAIL-induced cell death | nih.govmdpi.com |

Activation of Caspase Cascades and Mitochondrial Apoptosis Pathways

The induction of apoptosis by thujaplicin isomers often involves the activation of caspase cascades and the mitochondrial apoptosis pathway. nih.govnih.gov While much of the detailed mechanistic work has focused on β-thujaplicin, the general understanding is that these compounds can trigger the intrinsic apoptotic pathway. nih.gov This pathway is characterized by the involvement of mitochondria, which, upon receiving apoptotic signals, release factors like cytochrome c. nih.govnih.gov The release of cytochrome c leads to the formation of the apoptosome and the activation of initiator caspases, such as caspase-9. nih.gov Activated caspase-9 then proceeds to activate executioner caspases, including caspase-3 and -7, which carry out the dismantling of the cell. nih.gov

In the context of sensitizing cancer cells to TRAIL-induced apoptosis, treatment with thujaplicins, including γ-thujaplicin, was associated with enhanced caspase-3/7 activity in NCI-H460 cells, indicating the involvement of this executioner caspase in the apoptotic process. nih.govmdpi.com

Modulation of X-linked Inhibitor of Apoptosis Protein (XIAP) Expression and Function

X-linked inhibitor of apoptosis protein (XIAP) is a key endogenous inhibitor of caspases, particularly caspase-3, -7, and -9, and plays a crucial role in regulating apoptosis. mdpi.comfrontiersin.orgmdpi.com The ability of thujaplicins to modulate XIAP is an important aspect of their pro-apoptotic mechanism. Research has shown that β-thujaplicin can decrease XIAP levels in NCI-H460 cells and bind to the XIAP-BIR3 domain, which is the binding site for Smac/DIABLO, a natural antagonist of XIAP. mdpi.com This inhibition of XIAP liberates caspases from their suppressed state, thereby promoting apoptosis. nih.govmdpi.com

While the direct effects of γ-thujaplicin on XIAP expression and function are not as extensively detailed as those of the beta isomer, a study investigating the inhibition of the Smac N-terminal peptide binding to the XIAP-BIR3 domain included γ-thujaplicin. mdpi.com This suggests that, like β-thujaplicin, γ-thujaplicin may also interact with and inhibit XIAP, contributing to its ability to enhance TRAIL-induced apoptosis, albeit to a lesser extent than the beta isomer in the cell lines tested. nih.govmdpi.com

Impact on DNA Damage Response and Repair Pathways

Research into the effects of thujaplicin isomers on DNA damage response and repair pathways has revealed significant activity, primarily focusing on β-thujaplicin (hinokitiol). Hinokitiol has been shown to induce DNA damage, specifically double-strand breaks, in lung adenocarcinoma cells. plos.org This is evidenced by the increased phosphorylation of ATM, γ-H2AX, and SMC3. plos.org Furthermore, proteins involved in the DNA damage repair system, such as XPC, ERCC1, and CRY1, were also activated by hinokitiol treatment. plos.org

Studies on β-thujaplicin have also indicated that it can impair the DNA damage response by inhibiting homologous recombination. d-nb.infodntb.gov.ua This action can sensitize cancer cells to treatments like radiation. d-nb.info The compound has also been observed to induce S-phase cell cycle arrest, which can be a consequence of DNA damage. d-nb.inforesearchgate.net While these specific findings are attributed to β-thujaplicin, the structural similarity of γ-thujaplicin suggests potential for similar activities, although direct evidence for γ-thujaplicin's impact on these specific DNA damage and repair pathways is less documented.

Inhibition of Homologous Recombination Repair (e.g., Rad51 Recruitment)

γ-Thujaplicin, also known as hinokitiol, has been shown to interfere with the DNA damage response, specifically by inhibiting homologous recombination (HR), a critical pathway for repairing DNA double-strand breaks. researchgate.netnih.gov A key protein in this process is Rad51, which forms nuclear foci at sites of DNA damage to initiate repair. nih.govnyu.edu Studies have demonstrated that treatment with β-thujaplicin, an isomer of γ-thujaplicin, can inhibit the formation of these essential Rad51 foci. nih.gov This disruption of Rad51 recruitment impairs the cell's ability to repair severe DNA damage, which can sensitize cancer cells to treatments like ionizing radiation. nih.govdntb.gov.ua The regulation of Rad51 is crucial for genomic stability, and its overexpression in many cancers is linked to treatment resistance. nih.govnyu.edu

Phosphorylation Dynamics of DNA Repair Proteins (e.g., RPA32, γ-H2AX)

The cellular response to DNA damage involves the phosphorylation of several key proteins. One such protein is H2AX, which becomes phosphorylated to form γ-H2AX at the sites of DNA double-strand breaks, serving as a marker for DNA damage. researchgate.net Another crucial protein is Replication Protein A (RPA), a single-stranded DNA-binding protein complex, with its RPA32 subunit undergoing phosphorylation during the DNA damage response. nih.govdovepress.com

Research on β-thujaplicin has revealed its impact on these phosphorylation events. In osteosarcoma cells, β-thujaplicin treatment was found to maintain the phosphorylation of RPA, which, in conjunction with the inhibition of Rad51 foci formation, contributes to the sensitization of these cells to ionizing radiation. nih.gov Furthermore, exposure to hinokitiol has been observed to induce a DNA damage response that includes the formation of γ-H2AX foci in osteosarcoma cell lines. researchgate.net

Epigenetic Modifications: Mechanisms of DNA Demethylation (e.g., via DNMT1 and UHRF1)

γ-Thujaplicin influences epigenetic landscapes, particularly through DNA demethylation. nih.govresearchgate.net This process is significantly mediated by its inhibitory effects on DNA methyltransferase 1 (DNMT1) and Ubiquitin-like, containing PHD and RING finger domains 1 (UHRF1). nih.govmedchemexpress.com DNMT1 is the enzyme responsible for maintaining DNA methylation patterns during cell replication, while UHRF1 is crucial for recruiting DNMT1 to the proper sites. nih.govd-nb.info

In colon cancer cells, hinokitiol (β-thujaplicin) has been shown to decrease the expression of both DNMT1 and UHRF1 at both the mRNA and protein levels. nih.govmedchemexpress.com This downregulation of UHRF1 and DNMT1 leads to a reduction in DNA methylation. nih.govoncotarget.com Concurrently, hinokitiol treatment has been observed to increase the expression of ten-eleven translocation protein 1 (TET1), an enzyme involved in the active process of DNA demethylation. oncotarget.com The inhibition of the UHRF1/DNMT1 pathway is a key mechanism by which γ-thujaplicin and its isomers can induce changes in gene expression. d-nb.infooncotarget.com

Table 1: Effect of Hinokitiol (β-Thujaplicin) on Key Epigenetic Regulator Proteins in HCT-116 Colon Cancer Cells

| Protein | Effect of Hinokitiol Treatment | Associated Function | Reference |

| DNMT1 | Decreased mRNA and protein expression | Maintains DNA methylation patterns | nih.govmedchemexpress.com |

| UHRF1 | Decreased mRNA and protein expression | Recruits DNMT1 for DNA methylation | nih.govmedchemexpress.com |

| TET1 | Increased expression | Involved in active DNA demethylation | oncotarget.com |

Effects on Gene Expression and Transcriptional Regulation

γ-Thujaplicin and its isomers exert significant effects on gene expression and transcriptional regulation. walshmedicalmedia.comnih.gov Studies have shown that β-thujaplicin can up-regulate the promoter activities of the human SIRT1 gene and genes encoding for telomere maintenance factors known as shelterin proteins. walshmedicalmedia.com This suggests a potential role for thujaplicins in influencing chromosomal stability. walshmedicalmedia.com

Furthermore, in human keratinocytes, β-thujaplicin has been found to be a potent activator of the metallothionein-IIA (MT-IIA) gene promoter, leading to increased mRNA levels. nih.gov This induction appears to involve the protein kinase C (PKC) signal transduction pathway and the generation of reactive oxygen species. nih.gov The ability of thujaplicins to modulate the transcription of various genes underscores their broad biological activities. walshmedicalmedia.commdpi.com For example, β-thujaplicin has been shown to downregulate the expression of heparanase in mouse melanoma cells by targeting the ERK and Akt signaling pathways. mdpi.com

Influence on Cellular Metabolic Processes and Respiration

γ-Thujaplicin and its isomers can significantly impact cellular metabolic processes, particularly mitochondrial respiration. mdpi.comnih.gov Research on β-thujaplicin in isolated rat liver mitochondria revealed a strong inhibition of active respiration. nih.gov This inhibitory effect is multifaceted. While it doesn't substantially block the transport of inorganic phosphate (B84403) or adenine (B156593) nucleotides, it does partially inhibit the terminal respiratory chain at the level of cytochrome oxidase. nih.gov

In fungal cells, such as Candida albicans, hinokitiol has been shown to inhibit the activities of mitochondrial respiratory chain complexes I and II. mdpi.com This leads to a reduction in mitochondrial membrane potential, a decrease in intracellular ATP synthesis, and an increase in detrimental intracellular reductive stress. mdpi.com The mechanism of antibacterial activity is also linked to the inhibition of metabolism in the bacterial cell membrane, specifically affecting respiration and membrane permeability. mdpi.com

Regulation of Cell Migration and Invasion in Cellular Models

γ-Thujaplicin and its isomer β-thujaplicin have demonstrated the ability to regulate cell migration and invasion, key processes in cancer metastasis. mdpi.comresearcher.liferesearchgate.net In breast cancer cell lines, hinokitiol has been shown to inhibit cell migration and metastasis. mdpi.com This effect is mediated through the downregulation of heparanase expression, an enzyme that degrades the extracellular matrix, via the ERK and protein kinase B (AKT) signaling pathways. mdpi.com

In head and neck squamous cell carcinoma cell lines, β-thujaplicin was found to inhibit cell migration. researchgate.net Studies using NCI-H460 human lung cancer cells have also reported that β- and γ-thujaplicins can decrease cell migration and invasion. researcher.lifenih.gov The anti-migratory and anti-invasive properties of thujaplicins highlight their potential as anti-cancer agents. researchgate.net

Table 2: Effects of Thujaplicins on Cell Migration and Invasion

| Thujaplicin Isomer | Cell Line | Observed Effect | Mechanism | Reference |

| β-Thujaplicin | Breast Cancer Cells | Inhibition of migration and metastasis | Downregulation of heparanase via ERK/AKT pathways | mdpi.com |

| β-Thujaplicin | Head and Neck Squamous Carcinoma | Inhibition of cell migration | Not specified | researchgate.net |

| β- and γ-Thujaplicin | NCI-H460 Lung Cancer | Decrease in cell migration and invasion | Not specified | researcher.life |

Role of Chelation in Biological Activity of γ-Thujaplicin

A fundamental aspect of the biological activity of γ-thujaplicin and other tropolones is their ability to chelate metal ions. wikipedia.orgjst.go.jpnih.gov The tropolone structure, with its carbonyl and hydroxyl groups, allows it to bind to metal ions, forming stable complexes. jst.go.jpwikipedia.org This metal-binding activity, particularly the chelation of iron, is believed to be the principal mechanism underlying many of its biological effects. wikipedia.orgnih.gov

The iron complex of hinokitiol, known as hinokitin, demonstrates high thermodynamic stability, with a stronger binding constant for iron than even the body's natural iron-transporting protein, transferrin. wikipedia.org This potent iron-chelating capability allows thujaplicins to act as iron transport agents, or ionophores, facilitating the movement of iron across cell membranes. nih.govnih.gov

The importance of chelation is highlighted by the fact that a modified, non-chelating version of hinokitiol (hinokitiol-acetate) shows no antimicrobial or metalloprotease-inhibiting activity. researchgate.netjst.go.jp This suggests that the ability to chelate metals is essential for these functions. researchgate.netjst.go.jp While often referred to as an iron chelator, hinokitiol can also bind other divalent cations like zinc and copper, and this broader metallophore activity contributes to its diverse biological profile, including its antiviral properties. mdpi.comwikipedia.orgnih.gov

Structure Activity Relationship Sar and Derivatization Studies

Comparative Analysis of Biological Activities Among α-, β-, and γ-Thujaplicins

Comparative studies have revealed distinct differences in the biological activities of the three thujaplicin isomers. While all isomers exhibit some degree of antimicrobial and antifungal activity, their potencies can vary. Beta-thujaplicin, also known as hinokitiol (B123401), is generally considered the most abundant and widely studied isomer, often serving as a benchmark. Research indicates that the position of the isopropyl group on the tropolone (B20159) ring significantly impacts biological efficacy. For instance, studies have shown that gamma-thujaplicin can exhibit strong cytotoxic activity against certain tumor cell lines in vitro researchgate.net. The comparative analysis of these isomers is essential for understanding the nuanced roles of their specific structural arrangements in interacting with biological targets. Data from these comparisons often highlight trends in activity against various microbial strains or cell lines, providing a foundation for SAR investigations.

Identification of Key Structural Moieties Governing Biological Efficacy

Influence of Isopropyl Group on Target Binding and Activity

The isopropyl group's position on the tropolone ring is a critical determinant of biological activity. Studies suggest that the distance of the isopropyl group from the tropolone's hydroxyl and carbonyl groups influences its interaction with biological targets. For example, in the context of repellency against certain beetles, it was observed that the farther the isopropyl group was from the keto and hydroxyl groups, the higher the repellency became, with this compound showing higher repellency than alpha- and beta-thujaplicin researchgate.net. This indicates that the isopropyl group's steric and electronic effects, modulated by its position, play a significant role in target binding and, consequently, biological function.

Contribution of the Tropolone Core to Biological Functionality

The tropolone core itself, characterized by its seven-membered ring containing a hydroxyl group and a carbonyl group, is fundamental to the biological activity of thujaplicins. This core structure is known to chelate metal ions, a property that is believed to contribute significantly to its various biological effects, including antimicrobial and anticancer activities guidechem.comresearchgate.net. The tropolone anion's ability to form stable complexes with metal ions allows it to interfere with metalloenzymes or metal-dependent biological processes. The aromatic nature of the tropolone ring, combined with the enolic hydroxyl and keto groups, creates a unique electronic environment that is crucial for these interactions.

Rational Design and Synthesis of Novel γ-Thujaplicin Analogues

The understanding of thujaplicin SAR has paved the way for the rational design and synthesis of novel analogues with potentially improved or altered biological profiles. Researchers have focused on modifying the basic thujaplicin structure, particularly this compound, to enhance potency, selectivity, or pharmacokinetic properties. This has involved synthesizing derivatives with modifications to the tropolone ring or the isopropyl group, or by incorporating the tropolone moiety into larger molecular frameworks. For instance, studies have explored the synthesis of various substituted tropolones and their derivatives, investigating their potential as anticancer agents researchgate.netresearchgate.netresearchgate.net. The objective is often to create compounds that retain the beneficial properties of the natural product while overcoming limitations such as solubility or bioavailability.

Functional Evaluation of Synthetic Derivatives and Their SAR Profiles

Following the synthesis of novel thujaplicin analogues, rigorous functional evaluation is performed to determine their biological activities and to refine the SAR understanding. This typically involves in vitro assays to assess antimicrobial, antifungal, cytotoxic, or other relevant activities. For example, synthetic derivatives are tested against panels of microbial strains or cancer cell lines, and their efficacy is quantified (e.g., by minimum inhibitory concentration (MIC) or IC50 values). These evaluations allow researchers to correlate structural modifications with observed changes in biological activity, thereby building detailed SAR profiles for the new compounds. Such studies can identify specific structural features that enhance target binding, improve cellular uptake, or confer selectivity, guiding further optimization efforts.

Compound List:

this compound

alpha-Thujaplicin

beta-Thujaplicin (Hinokitiol)

Pre Clinical Biological Activity in Model Systems in Vitro and in Vivo Non Human

Antimicrobial Spectrum and Underlying Mechanisms

Gamma-thujaplicin, a tropolone (B20159) derivative, has demonstrated a broad spectrum of antimicrobial activity in various pre-clinical studies. researchgate.netresearchgate.net This includes effectiveness against a range of bacteria, fungi, and some viruses. researchgate.netresearchgate.netnih.gov The antimicrobial properties are thought to be linked to the tropolone structure, specifically the metal-chelating ability between the carbonyl and hydroxyl groups. nih.gov

This compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.netacs.org Studies have reported its activity against various bacterial species, highlighting its potential as a broad-spectrum antibacterial agent. researchgate.netacs.org

While specific mechanistic studies on this compound are part of the broader research on thujaplicins, the primary antibacterial target for the related compound, totarol, is the bacterial respiratory chain. researchgate.net It is suggested that thujaplicins may interfere with essential cellular processes. For instance, some studies on related compounds indicate that they can inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.net In Bacillus subtilis, peptidoglycan synthesis was predominantly inhibited, whereas in Proteus vulgaris, the inhibition was less specific. researchgate.net

Research has explored the potential of thujaplicins to work in concert with conventional antibiotics, which could enhance their efficacy. For instance, the related compound hinokitiol (B123401) (beta-thujaplicin) has been shown to have synergistic effects with tetracyclines against Staphylococcus aureus. nih.gov It is believed to act as an efflux pump inhibitor, which increases the intracellular concentration of the antibiotic. nih.gov Another study demonstrated that extracts of Thuja orientalis, which contains thujaplicins, showed synergistic activity with ciprofloxacin (B1669076) against Pseudomonas aeruginosa. semanticscholar.org

This compound has demonstrated notable antifungal properties against a variety of fungi, including those that are pathogenic to plants and those that cause wood decay. researchgate.netnih.govnih.govjst.go.jp Among several hinokitiol-related compounds, this compound exhibited the strongest antifungal activity, with a minimum inhibitory concentration (MIC) of approximately 1.5 µg/ml. nih.gov

Studies have shown its effectiveness against seven different types of plant-pathogenic fungi. researchgate.net Furthermore, this compound, along with hinokitiol and beta-dolabrin, displayed antifungal activity against all tested wood-rotting fungi. nih.govjst.go.jp The activity against Daedalea dickinsii was particularly potent, with a MIC value of 0.2 microg/ml. nih.govjst.go.jp

In addition to its antibacterial and antifungal effects, this compound and related compounds have been investigated for their antiviral potential in in vitro settings. researchgate.netresearchgate.net Research has indicated that these compounds can inhibit the replication of the human immunodeficiency virus (HIV). researchgate.net

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Anti-proliferative Effects in Defined Cancer Cell Lines

This compound has been shown to possess strong cytotoxic activity against various cancer cell lines in vitro. researchgate.netresearchgate.net

In one study, this compound demonstrated a potent cytotoxic effect on the murine P388 lymphocytic leukemia cell line. researchgate.netresearchgate.net At a concentration of 0.63 μg/ml, it inhibited the cell growth of this leukemia cell line by 85%. researchgate.net

Further research has highlighted its efficacy against human stomach cancer cell lines. This compound at a concentration of 0.32 microg/ml inhibited the cell growth of KATO-III human stomach cancer cells by 85% and Ehrlich's ascites carcinoma by 91%. researchgate.net

The anti-proliferative effects of this compound have also been observed in lung cancer cells. It was found to decrease the viability of NCI-H460 cells in a dose-dependent manner and sensitize these cells to TRAIL-induced cell growth inhibition and apoptosis. nih.govresearchgate.net

The proposed mechanism for the anticancer activity of related compounds involves the induction of apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. nih.govdovepress.com For instance, studies on similar compounds have shown an increase in the expression of Bax and a decrease in the expression of Bcl-2 and Bcl-xL, suggesting the involvement of the mitochondrial intrinsic pathway in apoptosis induction. dovepress.com

Interactive Data Table: Antimicrobial Activity of this compound and Related Compounds

| Compound | Organism | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |

| This compound | Fungi | Antifungal | ~1.5 µg/ml | nih.gov |

| This compound | Daedalea dickinsii | Antifungal | 0.2 µg/ml | nih.govjst.go.jp |

| Beta-dolabrin | Pythium aphanidermatum | Antifungal | 6.0 µg/ml | researchgate.net |

| 4-acetyltropolone | Pythium aphanidermatum | Antifungal | 6.0 µg/ml | researchgate.net |

| Hinokitiol | Staphylococcus epidermidis | Antibacterial | 0.2 µg/ml | nih.gov |

| Beta-dolabrin | Staphylococcus epidermidis | Antibacterial | 0.2 µg/ml | nih.gov |

Interactive Data Table: Cytotoxic Effects of this compound

| Compound | Cell Line | Effect | Concentration | % Inhibition / Effect | Reference |

| This compound | Murine P388 lymphocytic leukemia | Cytotoxicity | 0.63 µg/ml | 85% inhibition | researchgate.net |

| This compound | KATO-III (human stomach cancer) | Cytotoxicity | 0.32 µg/ml | 85% inhibition | researchgate.net |

| This compound | Ehrlich's ascites carcinoma | Cytotoxicity | 0.32 µg/ml | 91% inhibition | researchgate.net |

| This compound | NCI-H460 (lung cancer) | Decreased Viability | Dose-dependent | - | nih.govresearchgate.net |

Dose-Dependent Cytotoxicity and Growth Inhibition Profiles

This compound has demonstrated significant cytotoxic effects against various cancer cell lines in a dose-dependent manner. In studies involving human stomach cancer KATO-III and Ehrlich's ascites carcinoma cell lines, this compound exhibited potent growth inhibition. researchgate.netnih.gov At a concentration of 0.32 µg/ml, it inhibited the growth of KATO-III cells by 85% and Ehrlich's ascites carcinoma cells by 91%. researchgate.netnih.gov Further investigations revealed that this compound, along with related compounds β-dolabrin and 4-acetyltropolone, completely suppressed the growth of the murine P388 lymphocytic leukemia cell line at concentrations higher than 5.0 µg/ml. capes.gov.br Notably, at a concentration of 0.63 µg/ml, this compound inhibited the cell growth of this leukemia cell line by 85% after 48 hours of treatment. capes.gov.br Among the tested hinokitiol-related compounds, this compound was identified as having the strongest cytotoxic activity against the murine P388 lymphocytic leukemia cell line. capes.gov.brresearchgate.net

The cytotoxic activity of this compound appears to be dependent on its chemical structure, specifically the tropolone skeleton. The lack of a cytotoxic effect from hinokitiol acetate (B1210297) suggests that the metal-chelating ability between the carbonyl group at C-1 and the hydroxyl group at C-2 is crucial for its anticancer activity. nih.gov

Table 1: Dose-Dependent Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Concentration (µg/ml) | % Inhibition | Reference |

|---|---|---|---|

| Human Stomach Cancer (KATO-III) | 0.32 | 85 | researchgate.netnih.gov |

| Ehrlich's Ascites Carcinoma | 0.32 | 91 | researchgate.netnih.gov |

| Murine P388 Lymphocytic Leukemia | 0.63 | 85 | capes.gov.br |

| Murine P388 Lymphocytic Leukemia | >5.0 | 100 | capes.gov.br |

Synergistic Interactions with Other Anticancer Agents in Cell-Based Assays

Research has shown that this compound can act synergistically with other anticancer agents, enhancing their therapeutic effects. In a study involving NCI-H460 human lung cancer cells, both β-thujaplicin and this compound were found to sensitize the cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated cell growth inhibition and apoptosis. nih.gov Co-treatment with a low concentration of TRAIL and 10 μM of this compound resulted in a synergistic antiproliferative effect on these lung cancer cells. nih.gov This suggests that this compound may be a valuable component in combination therapies for cancer, potentially allowing for lower, more effective doses of conventional chemotherapeutic agents.

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Activities

This compound exhibits notable antioxidant properties through its ability to scavenge various reactive oxygen species (ROS). It has been shown to scavenge hydroxyl radicals, tert-butyl peroxyl radicals, hydrogen peroxide, superoxide (B77818) anion radicals, and singlet oxygen. mdpi.com This broad-spectrum ROS scavenging activity highlights its potential to mitigate oxidative stress, a key factor in the development and progression of numerous diseases. nih.govmdpi.com The antioxidant capabilities of thujaplicins are often attributed to their metal-chelating properties. researchgate.net

Phytogrowth Regulatory Actions in Plant Models

Inhibition of Seed Germination and Plantlet Growth

This compound demonstrates potent phytogrowth-inhibitory activities. researchgate.netnih.gov Its inhibitory effects on the germination and growth of various plant species have been documented. For instance, this compound completely inhibited the germination of Brassica campestris L. subsp. rapa seeds at a concentration of 30 ppm. researchgate.netnih.gov Both this compound and the related compound β-dolabrin showed inhibitory effects on B. campestris and Sesamum indicum even at a low concentration of 10 ppm. researchgate.netnih.govthegoodscentscompany.com The growth-inhibitory activity of this compound has been reported to be as potent as that of the synthetic auxin herbicide, sodium 2,4-dichlorophenoxyacetate. researchgate.netnih.gov

Table 2: Phytogrowth-Inhibitory Activity of this compound

| Plant Species | Concentration (ppm) | Effect | Reference |

|---|---|---|---|

| Brassica campestris L. subsp. rapa | 30 | Complete germination inhibition | researchgate.netnih.gov |

| Brassica campestris L. subsp. rapa | 10 | Growth inhibition | researchgate.netnih.gov |

| Sesamum indicum | 10 | Growth inhibition | researchgate.netnih.gov |

Effects on Chlorophyll (B73375) Content and Photosynthetic Processes

The phytogrowth-inhibitory action of this compound is linked to its effects on chlorophyll content and photosynthetic processes. researchgate.netnih.gov Studies have shown that treatment with this compound leads to a significant decrease in the amount of chlorophyll in the cotyledons of Brassica campestris L. subsp. rapa. researchgate.netnih.gov Thujaplicins are known to abolish the synthesis of protochlorophyllide (B1199321) (Pchlide) and cause the accumulation of porphyrins, which in turn specifically inhibits the transcription of Lhcb genes responsible for light-harvesting chlorophyll-binding proteins. nih.gov This interference with chlorophyll biosynthesis and the associated gene expression is a key mechanism behind its herbicidal activity. nih.govresearchgate.netbiorxiv.org

Insecticidal and Repellent Activities in Model Organisms

This compound has demonstrated significant insecticidal and repellent properties against various pests. researchgate.net Research has shown its effectiveness against the mite Tyrophagus putrescentiae and the termite Coptotermes formosanus. nih.gov The 50% lethal concentration (LC50) for this compound against T. putrescentiae was 0.02 g/m², which was more potent than the positive control, N,N-diethyl-m-toluamide (DEET). nih.gov Against C. formosanus, the LC50 was 0.05 g/m². nih.gov Furthermore, a mixture of γ-thujaplicin and β-thujaplicin has been identified as a promising repellent against the adzuki bean beetle. researchgate.net Among the thujaplicin isomers, γ-thujaplicin exhibited the highest toxicity. researchgate.net

Table 3: Insecticidal Activity of this compound

| Organism | LC50 (g/m²) | Reference |

|---|---|---|

| Tyrophagus putrescentiae | 0.02 | nih.gov |

| Coptotermes formosanus | 0.05 | nih.gov |

Advanced Research Methodologies and Techniques in γ Thujaplicin Research

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational approaches are pivotal in providing a theoretical framework for understanding how γ-thujaplicin interacts with biological targets. These in silico methods offer a rapid and cost-effective means to predict binding affinities and modes, guiding further experimental validation.

Molecular docking and simulation studies have been instrumental in revealing the specific interactions between γ-thujaplicin and its target proteins. For instance, research on human tyrosinase, a key enzyme in melanin (B1238610) synthesis, has utilized homology modeling and docking studies to analyze the binding modes of thujaplicin isomers. nih.gov These studies have identified γ-thujaplicin as a potent competitive inhibitor of human tyrosinase, with a reported IC50 value of 1.15 μM. nih.gov

Computational analyses predict that the potent inhibitory activity of γ-thujaplicin stems from its specific interactions with key amino acid residues within the enzyme's active site. nih.govnih.gov Similar studies on mushroom tyrosinase also highlight the strong inhibitory effect of γ-thujaplicin (IC50 = 0.07μM) and predict a binding mode similar to that of the caddie protein's Tyr98, which was co-crystallized with the enzyme. nih.gov

Table 1: Predicted Ligand-Target Interactions for γ-Thujaplicin with Tyrosinase

| Target Enzyme | Interacting Amino Acid Residues ("Hot Spots") | Reference |

|---|---|---|

| Human Tyrosinase | His367, Ile368, Val377 | nih.gov |

| Mushroom Tyrosinase | His242, Val243, Pro257 | nih.gov |

MM-GB/SA analyses have corroborated docking studies, suggesting that the strong interaction between γ-thujaplicin and human tyrosinase is largely due to favorable interactions with residues His367, Ile368, and Val377. nih.gov For mushroom tyrosinase, the analysis identified His242, Val243, and Pro257 as the "hot spot" residues crucial for the specific and potent binding of γ-thujaplicin. nih.gov A good correlation has been noted between the experimentally observed IC50 values and the binding free energies calculated by MM-GB/SA, validating the computational model. nih.gov

Cell-Based Assays for Functional and Mechanistic Studies

Cell-based assays are essential for observing the functional effects of γ-thujaplicin in a biological context. These experiments provide critical data on how the compound affects cellular processes, protein expression, and subcellular structures.

Immunofluorescence microscopy is a powerful technique used to visualize the subcellular localization of proteins and the formation of protein clusters, known as foci, which often indicate specific cellular events like DNA damage or the initiation of repair pathways. While studies specifically detailing immunofluorescence for γ-thujaplicin are limited, extensive research on its isomer, β-thujaplicin (hinokitiol), demonstrates the utility of this method for the compound class. For example, immunofluorescence has been used to detect the formation of γ-H2AX foci, a marker for DNA double-strand breaks, in the nucleus of cancer cells following treatment. Similarly, this technique has been applied to track the inhibition of Rad51 foci formation, which is a key step in homologous recombination repair. Staining for phosphorylated Replication Protein A (p-RPA32) foci has also been used to visualize the cellular response to DNA damage induced by these compounds.

Western blotting is a core technique used to detect and quantify the expression levels of specific proteins in cell extracts. This method can also identify post-translational modifications, such as phosphorylation, which are critical for protein function and signaling.

In studies involving γ-thujaplicin, Western blot analysis was used to measure its effect on the X-linked inhibitor of apoptosis protein (XIAP) in NCI-H460 human lung cancer cells. The results demonstrated that treatment with γ-thujaplicin reduced the cellular levels of XIAP protein.

Table 2: Effect of γ-Thujaplicin on XIAP Protein Expression in NCI-H460 Cells

| Compound | Concentration | Duration | Observed Effect on XIAP Protein | Reference |

|---|---|---|---|---|

| γ-Thujaplicin | 10 µM | 24 h | Reduction in protein amount | nih.gov |

This technique has also been extensively applied to the isomer β-thujaplicin to analyze its impact on DNA damage response pathways, showing changes in the phosphorylation status of proteins such as ATM, ATR, Chk1, and Chk2.

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those that modulate a specific biological pathway or target. wikipedia.orgbmglabtech.com This methodology is crucial for discovering new activities and potential therapeutic applications for compounds like γ-thujaplicin.

Flow Cytometry for Cell Cycle Progression and Apoptosis Detection

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. In the context of thujaplicin research, it is instrumental in determining the effects of these compounds on cell cycle progression and apoptosis (programmed cell death).

While specific studies focusing exclusively on γ-thujaplicin's effects on the cell cycle and apoptosis using flow cytometry are not extensively detailed in the available literature, research on its isomer, β-thujaplicin, provides a strong methodological precedent. In studies on human hepatocellular carcinoma cells, flow cytometry was used to analyze the cell cycle distribution and quantify apoptotic cells after treatment with β-thujaplicin. nih.govnih.gov

Methodology:

Cell Cycle Analysis: Cells are treated with the compound of interest, harvested, and fixed, often with ethanol. They are then stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry measures this fluorescence, allowing researchers to distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests cell cycle arrest, while the appearance of a "sub-G1" peak is indicative of DNA fragmentation, a hallmark of apoptosis. researchgate.netpurdue.edu

Apoptosis Detection: A common method involves co-staining cells with Annexin V and a viability dye like PI. researchgate.net In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome and can detect these early apoptotic cells. PI is unable to cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of live cells, early apoptotic cells, late apoptotic/necrotic cells, and dead cells. bio-rad-antibodies.com

In a study on hepatocellular carcinoma, flow cytometry analysis confirmed that β-thujaplicin treatment led to a dose-dependent increase in both early and late apoptosis. nih.gov These established methodologies are directly applicable to investigating the specific effects of γ-thujaplicin on cancer cells, providing quantitative data on its potential to induce cell cycle arrest and apoptosis.

Biochemical and Biophysical Techniques for Enzyme and Protein Interactions

Understanding how γ-thujaplicin interacts with specific enzymes and proteins is key to unraveling its biological activities. A variety of biochemical and biophysical techniques are employed to study these molecular interactions, providing data on binding affinity, kinetics, and mechanisms of inhibition or activation.

Enzyme Kinetics and Activity Assays

Enzyme kinetics and activity assays are fundamental for characterizing the inhibitory effects of compounds on enzyme function. These assays measure the rate of an enzymatic reaction and how it is altered by the presence of an inhibitor like γ-thujaplicin. A significant body of research has focused on the potent inhibitory effect of γ-thujaplicin on human tyrosinase, an enzyme crucial for melanin synthesis. nih.gov

Research Findings: Studies have demonstrated that γ-thujaplicin is a powerful inhibitor of human tyrosinase, with a reported IC50 value of 1.15 μM. nih.gov This is significantly more potent than the well-known tyrosinase inhibitor, kojic acid (IC50 = 571.17 μM). nih.gov Enzyme kinetic studies, often analyzed using Lineweaver-Burk plots, can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive). core.ac.uknih.govresearchgate.net For tyrosinase, assays typically follow the oxidation of a substrate like L-DOPA by measuring the formation of a colored product, dopachrome, spectrophotometrically. researchgate.net

Molecular docking and binding free energy decomposition analyses have further elucidated the interaction. The potent inhibitory activity of γ-thujaplicin on human tyrosinase is suggested to be due to interactions with key amino acid residues in the enzyme's active site, specifically His367, Ile368, and Val377. nih.gov

| Compound | Target Enzyme | IC50 (μM) | Key Interacting Residues |

|---|---|---|---|

| γ-Thujaplicin | Human Tyrosinase | 1.15 | His367, Ile368, Val377 |

| Kojic Acid (Reference) | Human Tyrosinase | 571.17 | N/A |

Fluorescence Polarization Assays for Protein-Ligand Binding

Fluorescence Polarization (FP) is a sophisticated in-solution technique used to measure molecular interactions, such as the binding of a small molecule (ligand) like γ-thujaplicin to a larger protein. bmglabtech.com The principle is based on the rotational speed of a fluorescently labeled molecule. A small, fluorescently-tagged ligand tumbles rapidly in solution, leading to the emission of depolarized light when excited with plane-polarized light. When this ligand binds to a much larger protein, its tumbling slows dramatically, and the emitted light remains highly polarized. youtube.com

This change in polarization is directly proportional to the fraction of the bound ligand, allowing for the determination of binding affinities (Kd). youtube.com FP assays are homogeneous (no separation of bound and free ligand is needed), amenable to high-throughput screening, and can be used in competitive binding formats to screen for unlabeled compounds that displace the fluorescent ligand. nih.govresearchgate.net

While specific studies employing FP assays to investigate γ-thujaplicin's binding to its protein targets have not been prominently reported, the technique is highly suitable for this purpose. For example, to study the interaction between γ-thujaplicin and tyrosinase, a fluorescent analog of γ-thujaplicin could be synthesized. The binding of this tracer to purified tyrosinase would be measured by an increase in fluorescence polarization. Subsequently, a competition assay could be performed where unlabeled γ-thujaplicin is titrated into the reaction to determine its binding affinity by its ability to displace the fluorescent tracer.

Studies on G-protein Activity and Related Signaling Components

G-protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are responsible for transducing a vast array of extracellular signals into intracellular responses via heterotrimeric G-proteins. nobelprize.orgnih.gov These signals regulate countless physiological processes, making GPCRs major drug targets. nih.govkhanacademy.org The signaling process involves a ligand binding to the GPCR, which causes a conformational change that activates the associated G-protein, leading to downstream signaling cascades. cornell.edu

Currently, there is a lack of specific research directly investigating the effects of γ-thujaplicin on G-protein activity or its interaction with specific GPCRs. However, given the broad biological activities of γ-thujaplicin, exploring its potential modulation of GPCR signaling pathways represents a significant area for future research. Techniques to study such interactions could include radioligand binding assays to see if γ-thujaplicin competes with known ligands for GPCRs, or functional assays that measure the downstream consequences of G-protein activation, such as changes in second messenger levels (e.g., cAMP or intracellular calcium).

Respiration and Metabolic Inhibition Assays

Cellular respiration and metabolism are fundamental processes for cell survival and function. Assays that measure the inhibition of these processes can reveal potential mechanisms of cytotoxicity or other biological effects of a compound. Respirometric assays, particularly those measuring the oxygen consumption rate (OCR), are a direct indicator of mitochondrial activity and the electron transport chain (ETC) integrity. nih.gov

Modern instruments allow for real-time, multi-well plate-based measurement of OCR, providing a high-throughput method to screen for mitochondrial toxicants or modulators. nih.gov These assays can pinpoint which part of the respiratory chain is affected by using a sequence of specific inhibitors and uncouplers. While γ-thujaplicin and related compounds have shown cytotoxic effects against various cancer cell lines, nih.govnih.govresearchgate.net detailed studies using respirometric assays to specifically characterize its impact on mitochondrial respiration are not widely available. Such studies would be valuable to determine if the observed cytotoxicity is linked to the impairment of cellular energy metabolism. For instance, a decrease in basal or maximal respiration after treatment with γ-thujaplicin would suggest it acts as a mitochondrial inhibitor. nih.gov

Analytical Chemistry Approaches for Research (e.g., for metabolite analysis or derivative purity)

Analytical chemistry techniques are indispensable in γ-thujaplicin research for structure elucidation, purity assessment of derivatives, and metabolite analysis. Key methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise chemical structure of molecules. oxinst.com In thujaplicin research, it is particularly crucial for distinguishing between the α, β, and γ isomers, which differ only in the position of the isopropyl group on the tropolone (B20159) ring. youtube.com Advanced 2D NMR techniques such as Heteronuclear Single Quantum Correlation (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to unambiguously assign the structure of novel synthetic derivatives and confirm their regiochemical purity. nih.gov For example, 1H NMR can be used to analyze the distinct splitting patterns and chemical shifts of the protons on the seven-membered ring, which are unique to each isomer's substitution pattern. nih.govmagritek.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and versatile technique used for separating, identifying, and quantifying compounds in complex mixtures. arabjchem.orgmdpi.com In the context of γ-thujaplicin research, LC-MS is the method of choice for metabolomics studies. researchgate.netmdpi.com It can be used to analyze biological samples (e.g., cell extracts, plasma) to identify and quantify metabolites of γ-thujaplicin, providing insight into its biotransformation pathways. springernature.comshimadzu.comnih.gov Furthermore, LC-MS is essential for assessing the purity of γ-thujaplicin samples or their synthetic derivatives, ensuring the reliability of biological assay results. nih.gov

| Technique | Primary Application | Information Obtained |

|---|---|---|

| NMR Spectroscopy (1H, 13C, 2D) | Structure Elucidation, Isomer Differentiation, Purity | Precise atomic connectivity, stereochemistry, identification of isomers |

| LC-MS/MS | Metabolite Analysis, Purity Assessment, Quantification | Separation and identification of metabolites, accurate mass, fragmentation patterns |

Genetic and Molecular Biology Techniques for Pathway Elucidation in γ-Thujaplicin Research

The elucidation of the biosynthetic pathway of γ-thujaplicin, a specialized tropolone found in the heartwood of trees such as Western red cedar (Thuja plicata), relies on advanced genetic and molecular biology techniques. These methods are crucial for identifying and functionally characterizing the genes and enzymes responsible for converting primary metabolites into this complex secondary metabolite. While the complete pathway for γ-thujaplicin is still under investigation, techniques such as gene knockdown, overexpression, and reporter assays are instrumental in piecing together the enzymatic steps from the precursor geranyl pyrophosphate (GPP).

Research into the biosynthesis of related monoterpenoids in Thuja plicata has provided a roadmap for identifying candidate genes for the γ-thujaplicin pathway. Transcriptome analysis of the transition zone from sapwood to heartwood, where thujaplicins accumulate, has revealed several upregulated genes potentially involved in their synthesis. These include putative terpene synthases (TPSs) and 2-oxoglutarate/Fe(II)-dependent dioxygenases (TpDOXs) nih.gov. The functional characterization of these candidate genes is where techniques like gene knockdown and overexpression become critical.

Gene Knockdown and Overexpression

Gene knockdown, often achieved through RNA interference (RNAi), and gene overexpression are powerful tools to probe the function of specific genes within a biosynthetic pathway. By reducing or increasing the expression of a candidate gene, researchers can observe the corresponding changes in the metabolic profile of the organism, thereby inferring the gene's role.

Gene Knockdown/Silencing: This technique aims to reduce the expression of a target gene to observe the effect on the production of specific metabolites. In the context of γ-thujaplicin biosynthesis, a candidate gene, for instance, a specific TpDOX, could be targeted. A reduction in the transcript level of this gene would be expected to lead to a decrease in γ-thujaplicin accumulation if it is indeed involved in the pathway. This approach helps to establish a direct link between a gene and its function in the metabolic network.

Gene Overexpression: Conversely, overexpressing a candidate gene can lead to an increased production of the corresponding metabolite. For example, the heterologous expression of a candidate Thuja plicata terpene synthase in a microbial host like E. coli or yeast, or its overexpression in a model plant system, allows for the characterization of its enzymatic activity. If the enzyme produces a key intermediate in the γ-thujaplicin pathway, its overexpression could lead to the accumulation of this intermediate or of γ-thujaplicin itself, if the subsequent pathway enzymes are present. One study successfully identified a terpene synthase from Thuja plicata that produces terpinolene (B10128), a likely precursor to the thujaplicins, through such heterologous expression and enzyme assays nih.gov.

The table below summarizes candidate genes from Thuja plicata that could be targets for these functional genomics approaches in the elucidation of the γ-thujaplicin biosynthetic pathway.

| Gene Family | Candidate Gene Type | Proposed Role in γ-Thujaplicin Biosynthesis | Potential Investigation Technique | Expected Outcome |

| Terpene Synthases (TPS) | TpTS | Catalyzes the formation of a monoterpene precursor, such as terpinolene, from GPP. | Gene Overexpression (in E. coli or yeast) | Increased production of the specific monoterpene intermediate. |

| Dioxygenases (DOX) | TpDOX | Catalyzes the oxidative ring expansion of the monoterpene precursor to form the tropolone ring of γ-thujaplicin. | Gene Knockdown (RNAi in Thuja plicata cell culture) | Decreased accumulation of γ-thujaplicin and potentially its isomers. |

Reporter Assays

Reporter assays are primarily used to study the regulation of gene expression. In the context of γ-thujaplicin biosynthesis, these assays can be employed to identify the regulatory elements (promoters and enhancers) and transcription factors that control the expression of the biosynthetic genes.